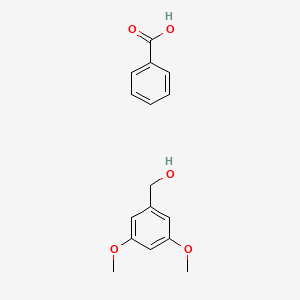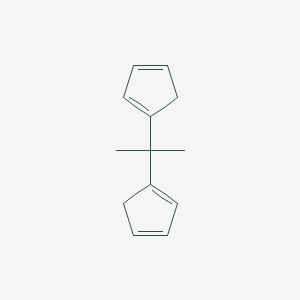
1,3-Cyclopentadiene, (1-methylethylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a nonaromatic carbocyclic analog of isopropylbenzene . This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with an isopropylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, (1-methylethylidene)bis- can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with isopropylidene chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclopentadiene, (1-methylethylidene)bis- often involves the cracking of commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used soon thereafter .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, (1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Cyclopentadiene, (1-methylethylidene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, (1-methylethylidene)bis- involves its interaction with molecular targets through its reactive cyclopentadiene ring. The compound can undergo [1,5]-sigmatropic shifts, allowing it to participate in various chemical reactions . These shifts enable the compound to form stable intermediates and products, contributing to its versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 6-(Dimethylamino)fulvene
- Diphenylfulvene
- Sodium isopropylcyclopentadienide
Uniqueness
1,3-Cyclopentadiene, (1-methylethylidene)bis- is unique due to its nonaromatic nature and the presence of an isopropylidene group. This structural feature distinguishes it from other cyclopentadiene derivatives, allowing it to participate in specific reactions and form unique products .
Propriétés
Numéro CAS |
134459-15-7 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 |
Clé InChI |
NSWUXAUIAZVROT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC1)C2=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
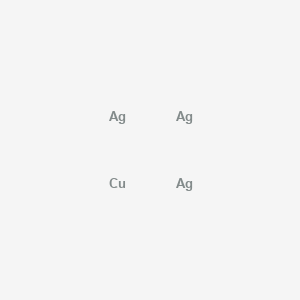
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
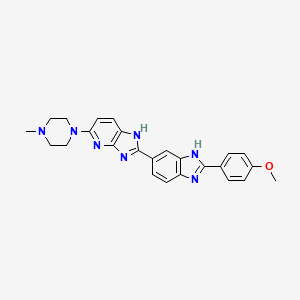
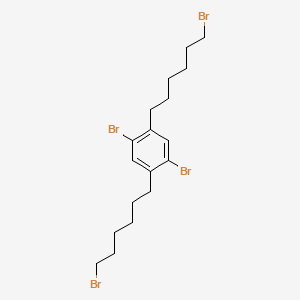
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)

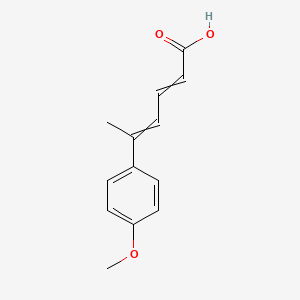
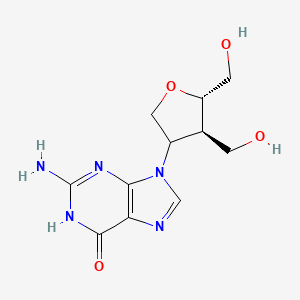

![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

